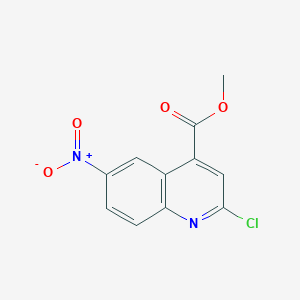

Methyl 2-chloro-6-nitroquinoline-4-carboxylate

Description

Properties

CAS No. |

103646-11-3 |

|---|---|

Molecular Formula |

C11H7ClN2O4 |

Molecular Weight |

266.64 g/mol |

IUPAC Name |

methyl 2-chloro-6-nitroquinoline-4-carboxylate |

InChI |

InChI=1S/C11H7ClN2O4/c1-18-11(15)8-5-10(12)13-9-3-2-6(14(16)17)4-7(8)9/h2-5H,1H3 |

InChI Key |

DNEYGZCKYOTCLI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-6-nitroquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloroquinoline-4-carboxylic acid, followed by esterification to introduce the methyl ester group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-nitroquinoline-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4), or basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted quinoline derivatives.

Reduction: Formation of 2-chloro-6-aminoquinoline-4-carboxylate.

Ester Hydrolysis: Formation of 2-chloro-6-nitroquinoline-4-carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-6-nitroquinoline-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-nitroquinoline-4-carboxylate is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro and ester functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid form.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions, ester groups, or functional moieties, leading to variations in physicochemical and biological properties:

Key Observations :

- Ester Group : Methyl esters (target compound) generally exhibit lower molecular weight and higher volatility than ethyl esters .

- Substituent Position : Nitro groups at position 6 (target) enhance electrophilicity compared to methyl or methoxy groups, favoring nucleophilic substitution reactions .

- Electron Effects : Chloro and nitro groups create electron-deficient aromatic systems, improving interactions with biological targets like enzymes .

Physicochemical Properties

Data from structurally related compounds highlight trends in melting points, spectral features, and stability:

¹Inferred from ; ²Calculated based on molecular formula. Notes:

- The target compound’s nitro group likely lowers melting points compared to hydroxyl or amino analogs due to reduced intermolecular hydrogen bonding .

- IR spectra of methyl esters show characteristic C=O stretches near 1730 cm⁻¹, consistent across analogs .

Stability and Reactivity

- Nitro Group Instability : The nitro group in the target compound may render it susceptible to reduction under acidic or reductive conditions, a property exploited in prodrug activation .

- Ester Hydrolysis : Methyl esters hydrolyze slower than ethyl esters in basic conditions, offering better stability in drug formulations .

Q & A

Q. What are the standard synthetic routes for Methyl 2-chloro-6-nitroquinoline-4-carboxylate?

A two-step approach is commonly employed: (1) cyclocondensation of substituted anilines with methyl malonyl chloride under basic conditions to form the quinoline core, followed by (2) selective nitration and chlorination at the 6- and 2-positions, respectively. For example, nitration using fuming HNO₃ in H₂SO₄ at 0–5°C ensures regioselectivity, while chlorination with POCl₃/PCl₅ introduces the chloro group . Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol/water) are critical for yield optimization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and nitro/chloro substituent effects on chemical shifts.

- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1730 cm⁻¹), nitro (NO₂, ~1520–1350 cm⁻¹), and C-Cl (750–550 cm⁻¹) stretches.

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate molecular weight (e.g., m/z 281 for C₁₁H₇ClN₂O₄⁺) .

Q. How is X-ray crystallography applied to validate the structure?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···π stacking). For example, highlights the use of C–H···O hydrogen bonds to confirm dimer formation in related quinoline esters .

Advanced Research Questions

Q. How can contradictory NMR data for quinoline derivatives be resolved?

Ambiguities in proton assignments (e.g., overlapping signals) require 2D NMR (COSY, HSQC, HMBC) to correlate adjacent nuclei. For instance, resolved cis/trans isomerism in a tetrahydroquinoline derivative using heteronuclear experiments. If ambiguity persists, SCXRD provides definitive stereochemical validation .

Q. What strategies optimize regioselectivity during nitration/chlorination?

- Nitration : Electron-donating groups (e.g., methoxy) at the 6-position direct nitration to the 3-position, but steric hindrance from the ester group at C-4 favors nitration at C-6.

- Chlorination : POCl₃ in DMF selectively targets the 2-position due to the quinoline ring’s electronic profile. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices .

Q. How do nitro and chloro substituents influence biological activity?

The nitro group enhances electron-deficient character, improving DNA intercalation (relevant in antimicrobial studies). The chloro group increases lipophilicity, impacting membrane permeability. demonstrates that substituent positioning (e.g., 6-nitro vs. 8-nitro) alters MIC values against Mycobacterium tuberculosis by 3–5-fold .

Q. What methods address low yields in esterification reactions?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yields by 15–20%.

- Continuous flow reactors : Enhance mixing efficiency for intermediates prone to decomposition.

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates esterification under mild conditions .

Data Contradiction and Validation

Q. How to reconcile discrepancies between computational and experimental spectral data?

- Benchmarking : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16 B3LYP/6-31G*). Deviations >5% may indicate solvation effects or crystal packing forces.

- Cross-validation : Use multiple techniques (e.g., SCXRD + NMR) to confirm substituent positions. highlights cases where NMR alone failed to resolve stereochemistry, necessitating crystallography .

Q. Why might HPLC purity assays conflict with NMR integration results?

- Impurity masking : UV-inactive byproducts (e.g., chlorinated dimers) evade HPLC detection.

- Solution : Combine HPLC with LC-MS and ¹H NMR (qNMR) for absolute quantification. Adjust mobile phase (e.g., acetonitrile/0.1% TFA) to resolve co-eluting peaks .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.